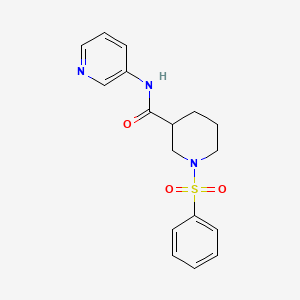

![molecular formula C15H10Cl3N3O2 B12159979 3,6-dimethyl-N-(2,4,5-trichlorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12159979.png)

3,6-dimethyl-N-(2,4,5-trichlorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,6-dimethyl-N-(2,4,5-trichlorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of oxazolo[5,4-b]pyridines. This compound is characterized by its unique structure, which includes a pyridine ring fused with an oxazole ring, and a carboxamide group attached to the pyridine ring. The presence of multiple substituents, including dimethyl and trichlorophenyl groups, adds to its complexity and potential reactivity.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3,6-Dimethyl-N-(2,4,5-Trichlorphenyl)[1,2]oxazolo[5,4-b]pyridin-4-carboxamid umfasst in der Regel mehrstufige organische Reaktionen. Ein üblicher Ansatz ist die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. So kann die Synthese beispielsweise mit der Herstellung eines 2,4,5-Trichlorphenyl-substituierten Pyridinderivats beginnen, gefolgt von der Einführung des Oxazolrings durch Cyclisierungsreaktionen. Der letzte Schritt umfasst die Bildung der Carboxamidgruppe.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann optimierte Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Katalysatoren, kontrollierten Temperaturen und spezifischen Lösungsmitteln kann die Effizienz der Reaktionen verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um das gewünschte Produkt zu isolieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3,6-Dimethyl-N-(2,4,5-Trichlorphenyl)[1,2]oxazolo[5,4-b]pyridin-4-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Produkte mit veränderten funktionellen Gruppen führen.

Substitution: Das Vorhandensein mehrerer Substituenten ermöglicht Substitutionsreaktionen, bei denen eine Gruppe durch eine andere ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden oft verwendet.

Substitution: Substitutionsreaktionen können Reagenzien wie Halogene, Säuren oder Basen unter kontrollierten Bedingungen umfassen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu oxidierten Derivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während Reduktion Verbindungen mit reduzierten funktionellen Gruppen erzeugen kann.

Wissenschaftliche Forschungsanwendungen

3,6-Dimethyl-N-(2,4,5-Trichlorphenyl)[1,2]oxazolo[5,4-b]pyridin-4-carboxamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese verwendet.

Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Untersuchung biologischer Interaktionen und Wege.

Medizin: Die Forschung zu seinen potenziellen therapeutischen Eigenschaften, wie z. B. antimikrobielle oder Antikrebsaktivitäten, ist im Gange.

Industrie: Es kann bei der Entwicklung neuer Materialien oder als Zwischenprodukt bei der Herstellung von Arzneimitteln eingesetzt werden.

5. Wirkmechanismus

Der Wirkmechanismus von 3,6-Dimethyl-N-(2,4,5-Trichlorphenyl)[1,2]oxazolo[5,4-b]pyridin-4-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, wodurch deren Aktivität verändert und verschiedene biologische Wirkungen ausgelöst werden. Die genauen Wege und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism of action of 3,6-dimethyl-N-(2,4,5-trichlorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3,6-Dimethyl-1,2,4,5-Tetrazin: Eine weitere Verbindung mit einer ähnlichen Kernstruktur, aber unterschiedlichen Substituenten.

2,4,5-Trichlorphenyl-Derivate: Verbindungen mit der gleichen Trichlorphenylgruppe, aber unterschiedlichen Kernstrukturen.

Einzigartigkeit

Die Einzigartigkeit von 3,6-Dimethyl-N-(2,4,5-Trichlorphenyl)[1,2]oxazolo[5,4-b]pyridin-4-carboxamid liegt in seiner spezifischen Kombination von Substituenten und dem verschmolzenen Ringsystem. Diese einzigartige Struktur verleiht ihm besondere chemische und biologische Eigenschaften, die es für verschiedene Forschungsanwendungen wertvoll machen.

Eigenschaften

Molekularformel |

C15H10Cl3N3O2 |

|---|---|

Molekulargewicht |

370.6 g/mol |

IUPAC-Name |

3,6-dimethyl-N-(2,4,5-trichlorophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |

InChI |

InChI=1S/C15H10Cl3N3O2/c1-6-3-8(13-7(2)21-23-15(13)19-6)14(22)20-12-5-10(17)9(16)4-11(12)18/h3-5H,1-2H3,(H,20,22) |

InChI-Schlüssel |

RMXDSTKVENTQCD-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC(=C(C=C3Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Morpholinium, 4-[bis(phenylamino)methylene]-](/img/structure/B12159905.png)

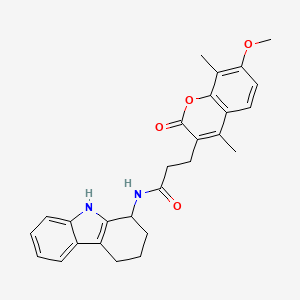

![methyl 4-({[4-(3-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12159912.png)

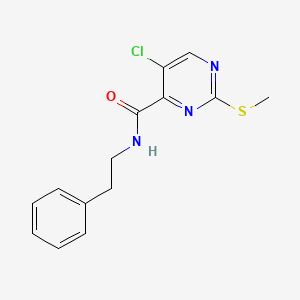

![N-(3-methoxypropyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12159925.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12159929.png)

methanone](/img/structure/B12159943.png)

![N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B12159959.png)

![N-{[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]carbonyl}glycine](/img/structure/B12159962.png)

![(2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12159966.png)

![3-(3-hydroxypropyl)-7,8-dimethyl-1-(4-methylphenyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12159968.png)

![N-(3,4-dimethoxybenzyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide](/img/structure/B12159974.png)